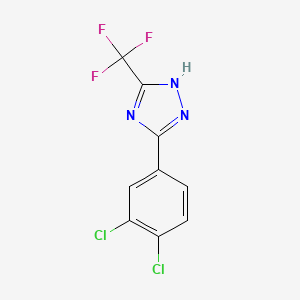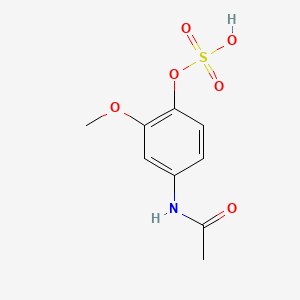![molecular formula C19H28N2 B14595238 1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole CAS No. 61022-30-8](/img/structure/B14595238.png)
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole is a compound that belongs to the imidazole family, which is known for its diverse range of chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a substituted phenyl group and a hexyl chain, making it a unique member of the imidazole family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the commonly employed methods . These methods typically involve the use of readily available starting materials and catalysts to facilitate the cyclization process.
化学反応の分析
Types of Reactions
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce hydrogenated imidazole derivatives.
科学的研究の応用
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials.
作用機序
The mechanism of action of 1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism . The compound’s unique structure allows it to bind to specific sites on target molecules, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the substituted phenyl group and hexyl chain differentiates it from other imidazole derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.
特性
CAS番号 |
61022-30-8 |
|---|---|
分子式 |
C19H28N2 |
分子量 |
284.4 g/mol |
IUPAC名 |
1-[2-(3-methyl-2-propan-2-ylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C19H28N2/c1-5-6-9-17(13-21-12-11-20-14-21)18-10-7-8-16(4)19(18)15(2)3/h7-8,10-12,14-15,17H,5-6,9,13H2,1-4H3 |
InChIキー |
HEOYYENURBAZGV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC(=C2C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)


![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)






